REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][C:4]2([C:10]3[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=3[CH2:8][O:7]2)[CH2:3][CH2:2]1.C(N(C(C)C)C(C)C)C.[Cl:24][CH2:25][C:26](Cl)=[O:27]>C1COCC1>[Cl:24][CH2:25][C:26]([N:1]1[CH2:6][CH2:5][C:4]2([C:10]3[C:9](=[CH:14][CH:13]=[CH:12][CH:11]=3)[CH2:8][O:7]2)[CH2:3][CH2:2]1)=[O:27]
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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N1CCC2(CC1)OCC1=C2C=CC=C1
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
|
4.94 mL
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Type
|
reactant
|
Smiles
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C(C)N(C(C)C)C(C)C
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Name
|
|
Quantity
|
2.31 mL
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Type
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reactant
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Smiles
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ClCC(=O)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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20 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at 20° C. for 15 min
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooled in ice
|
Type
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FILTRATION
|
Details
|
The solid was filtered off
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Type
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WASH
|
Details
|
washed with THF
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Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography on silica gel with heptane/AcOEt 70:30
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
ClCC(=O)N1CCC2(CC1)OCC1=CC=CC=C12
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |